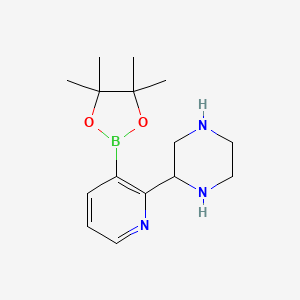
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperazinylpyridine-3-boronic acid pinacol ester is a chemical compound with the empirical formula C15H24BN3O2 and a molecular weight of 289.18 g/mol . It is a boronic ester derivative, which is commonly used in organic synthesis and medicinal chemistry due to its ability to form stable complexes with various biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinylpyridine-3-boronic acid pinacol ester typically involves the reaction of 2-piperazinylpyridine with boronic acid pinacol ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
The process would be scaled up to accommodate larger quantities, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperazinylpyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boronic esters with different substituents.
Substitution: It can undergo substitution reactions where the piperazinyl or pyridine groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce different boronic esters .
Applications De Recherche Scientifique
2-Piperazinylpyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Piperazinylpyridine-3-boronic acid pinacol ester involves its ability to form stable complexes with various biomolecules. This is primarily due to the boronic acid group’s affinity for diols and other nucleophiles, which allows it to interact with biological targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzyloxypyridine-3-boronic acid pinacol ester
- 2-Morpholinopyridine-3-boronic acid pinacol ester
- 2-Cyanopyridine-3-boronic acid pinacol ester
Uniqueness
2-Piperazinylpyridine-3-boronic acid pinacol ester is unique due to its piperazinyl group, which provides additional sites for chemical modification and interaction with biological targets. This makes it particularly useful in medicinal chemistry and drug design .
Propriétés
Formule moléculaire |
C15H24BN3O2 |
|---|---|
Poids moléculaire |
289.18 g/mol |
Nom IUPAC |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C15H24BN3O2/c1-14(2)15(3,4)21-16(20-14)11-6-5-7-19-13(11)12-10-17-8-9-18-12/h5-7,12,17-18H,8-10H2,1-4H3 |
Clé InChI |
HELXKXCTBOZTBL-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C3CNCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















